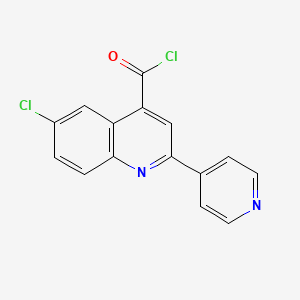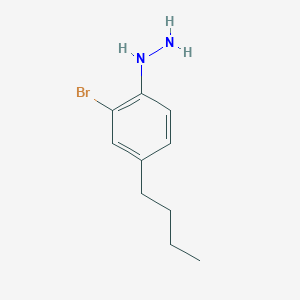
(2-Bromo-4-butylphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-butylphenyl)hydrazine is an organic compound characterized by the presence of a bromine atom and a butyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-butylphenyl)hydrazine typically involves the following steps:
Diazotization: The starting material, 2-bromo-4-butylaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods:
化学反応の分析
Types of Reactions: (2-Bromo-4-butylphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
科学的研究の応用
(2-Bromo-4-butylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals
作用機序
The mechanism of action of (2-Bromo-4-butylphenyl)hydrazine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by forming stable complexes with biological macromolecules.
類似化合物との比較
- (2-Bromo-4-methylphenyl)hydrazine
- (2-Bromo-4-ethylphenyl)hydrazine
- (2-Bromo-4-propylphenyl)hydrazine
Comparison:
- Uniqueness: The butyl group in (2-Bromo-4-butylphenyl)hydrazine provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs.
- Reactivity: The presence of the butyl group can influence the compound’s reactivity and interaction with other molecules, making it unique in its chemical behavior and potential applications .
特性
分子式 |
C10H15BrN2 |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
(2-bromo-4-butylphenyl)hydrazine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-8-5-6-10(13-12)9(11)7-8/h5-7,13H,2-4,12H2,1H3 |
InChIキー |
BNHAWILRBDSUGH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)NN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



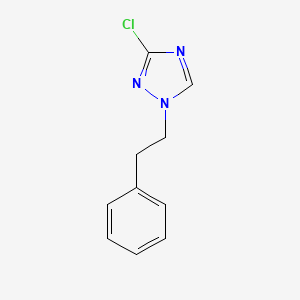
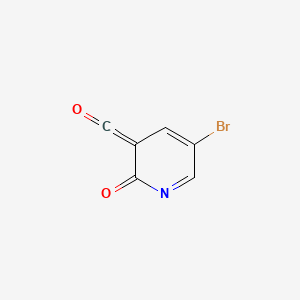
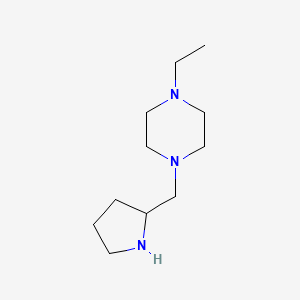

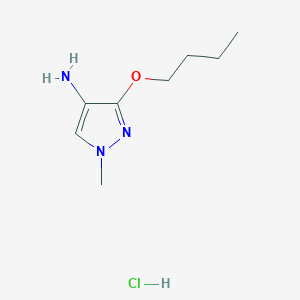
![Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate](/img/structure/B12348001.png)

![(R)RuCl[(pcymene)(DMBINAP)]Cl](/img/structure/B12348006.png)
![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348012.png)
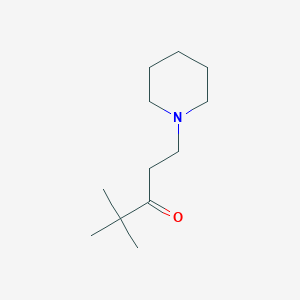
![5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B12348030.png)
![2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate](/img/structure/B12348033.png)
